![molecular formula C19H23N3O3 B5771492 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol, also known as NDGA or nordihydroguaiaretic acid, is a natural compound found in the creosote bush. It has been studied extensively for its potential use in various scientific research applications due to its unique chemical structure and properties. In
Mécanisme D'action
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes such as lipoxygenase, cyclooxygenase, and protein kinase C. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol also inhibits the production of reactive oxygen species (ROS) and the activation of nuclear factor kappa B (NF-κB), which are involved in inflammation and oxidative stress. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases such as cancer, diabetes, and cardiovascular disease. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol also has antidiabetic effects by improving insulin sensitivity and glucose metabolism. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from the creosote bush. It has low toxicity and is well-tolerated in animal studies. However, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be unstable under certain conditions, which can affect its activity and efficacy.
Orientations Futures
For scientific research include the development of new formulations and delivery methods, investigating optimal dosages and treatment durations, and further studies on the potential use of 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol in various diseases.
Méthodes De Synthèse
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be synthesized from the creosote bush by extraction and purification methods. The process involves the use of solvents and chromatography techniques to isolate and purify 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol from the plant material. The purity of 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been studied extensively for its potential use in various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. It has also been studied for its potential use in the prevention of oxidative stress and aging.
Propriétés
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-4-15(2)17(11-14)21-9-7-20(8-10-21)13-16-5-6-19(23)18(12-16)22(24)25/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDECQKJXWBQPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)
![2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)
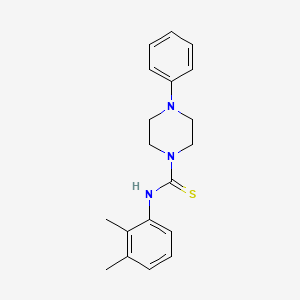
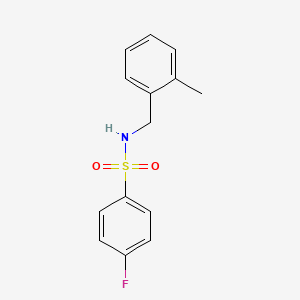
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
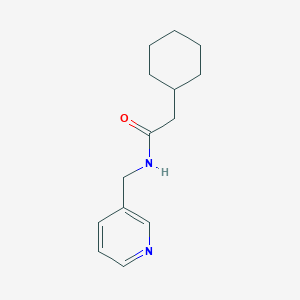
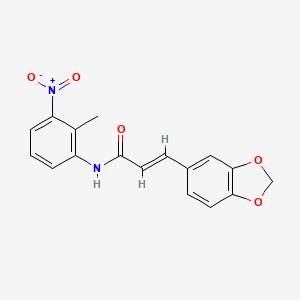
![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)
![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
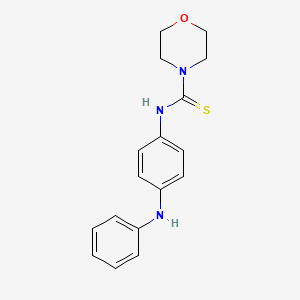

![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)
